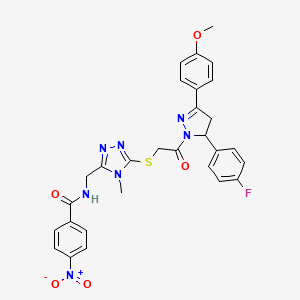![molecular formula C18H27NO3S B2898815 2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097860-26-7](/img/structure/B2898815.png)
2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MDPV and belongs to the class of drugs known as synthetic cathinones. MDPV has been shown to have stimulant properties similar to those of amphetamines and cocaine, making it a subject of interest for researchers studying the effects of these types of drugs on the brain.
作用机制
MDPV acts by binding to the dopamine and norepinephrine transporters in the brain, blocking their ability to transport these neurotransmitters back into the neurons. This leads to an accumulation of dopamine and norepinephrine in the synapse, which results in increased stimulation of the neurons. The exact mechanism of action of MDPV is still being studied, but it is believed to involve several different pathways in the brain.
Biochemical and Physiological Effects
MDPV has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that MDPV can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, agitation, and anxiety. These effects are similar to those of other stimulants and are thought to be related to the increased levels of dopamine and norepinephrine in the brain.
实验室实验的优点和局限性
MDPV has several advantages for use in lab experiments. It is a potent stimulant, making it useful for studying the effects of stimulants on the brain and behavior. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of MDPV in lab experiments. It is a controlled substance and requires special permits and licenses to handle and use. It can also be difficult to obtain in pure form, and the synthesis process is complex and requires specialized knowledge and equipment.
未来方向
There are several future directions for research on MDPV. One area of interest is the development of new drugs based on the structure of MDPV that may have improved therapeutic properties. Another area of interest is the study of the long-term effects of MDPV on the brain and behavior. This will require long-term studies in animal models and human subjects. Finally, there is a need for better understanding of the mechanism of action of MDPV and its effects on the brain at the molecular level. This will require advanced techniques such as molecular imaging and electrophysiology.
合成方法
MDPV can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is piperidine, which is reacted with 3-methylbenzaldehyde to produce 3-methyl-4-phenylpiperidine. This intermediate is then reacted with 2-methylpropanesulfonyl chloride to produce the final product, MDPV. The synthesis of MDPV is a complex process that requires specialized knowledge and equipment.
科学研究应用
MDPV has been used in scientific research to study its effects on the brain and behavior. Studies have shown that MDPV acts as a potent stimulant, increasing the levels of dopamine and norepinephrine in the brain. These effects are similar to those of amphetamines and cocaine, which are also known to increase the levels of these neurotransmitters.
属性
IUPAC Name |
2-(3-methylphenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-14(2)13-23(21,22)17-8-5-9-19(12-17)18(20)11-16-7-4-6-15(3)10-16/h4,6-7,10,14,17H,5,8-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBYVMIENWCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

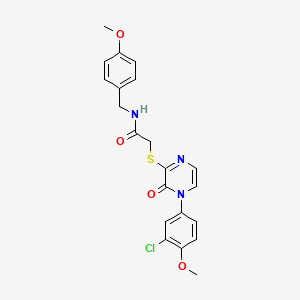
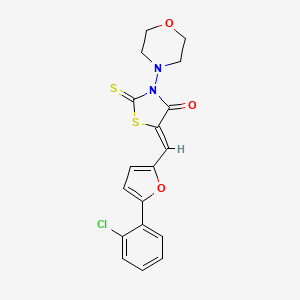
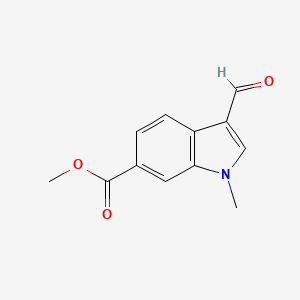
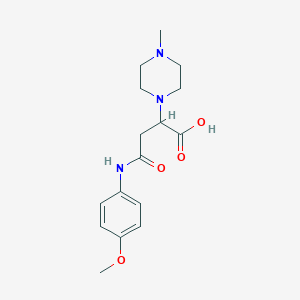
![1-[2-(1,3-Thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2898739.png)
![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)
![2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2898743.png)
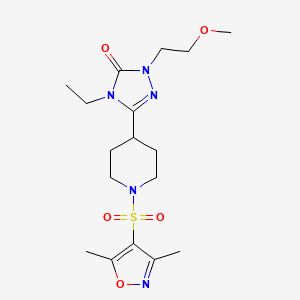
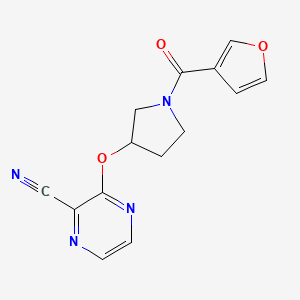

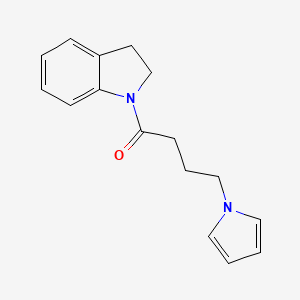
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898752.png)

